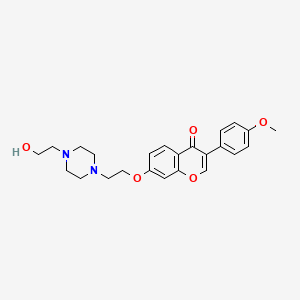

7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one

Description

Properties

IUPAC Name |

7-[2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy]-3-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5/c1-29-19-4-2-18(3-5-19)22-17-31-23-16-20(6-7-21(23)24(22)28)30-15-13-26-10-8-25(9-11-26)12-14-27/h2-7,16-17,27H,8-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IESPVSPGTXANQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCCN4CCN(CC4)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound 7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one, also known by its CAS number 77279-24-4, is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 398.49 g/mol. The compound features a chromenone core, which is known for various biological activities, including anti-inflammatory and anticancer effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to 7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one. For instance, derivatives containing piperazine rings have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these derivatives ranged from 100 to 400 µg/mL, indicating moderate to good antimicrobial efficacy .

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Compounds with similar chromenone scaffolds have demonstrated cytotoxic effects against several cancer cell lines. For example, a recent study found that related chromenone derivatives exhibited IC50 values in the micromolar range against human cancer cells, indicating their potential as therapeutic agents .

The proposed mechanisms of action for this compound include:

- Inhibition of Enzymatic Activity : Some studies suggest that the piperazine moiety may inhibit phosphodiesterase (PDE) enzymes, leading to increased intracellular cyclic GMP levels, which can induce apoptosis in cancer cells .

- Interaction with Cellular Targets : Docking studies indicate that the compound may bind effectively to specific protein targets involved in cell signaling pathways, potentially disrupting tumor growth and proliferation .

Case Studies

Comparison with Similar Compounds

Key Properties

- Molecular Formula : Estimated as C₂₄H₂₇N₂O₅ (based on structural analogs in ).

- Molecular Weight : ~435.5 g/mol.

- Solubility: Enhanced aqueous solubility compared to non-hydroxylated analogs due to the 2-hydroxyethyl group .

Structural and Functional Analogues

The compound belongs to a family of chromen-4-one derivatives modified at positions 3 and 6. Below is a comparative analysis with key analogs:

Key Findings

Impact of Piperazine Substitution: The 2-hydroxyethyl group in the target compound enhances water solubility compared to non-polar analogs like G1 (piperidine) or Compound 13 (adamantane) . Piperazine derivatives generally show stronger cholinesterase inhibition than pyrrolidine or piperidine analogs due to improved charge interactions .

Role of the Ethoxy Linker :

- Ethoxy chains (as in the target compound) provide flexibility for optimal binding to enzyme pockets, whereas rigid propoxy linkers (e.g., Compound 4f ) may reduce activity .

Biological Activity Trends :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.